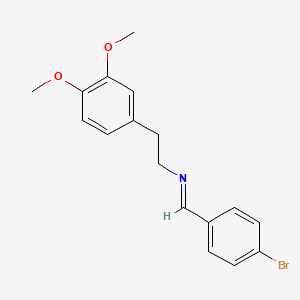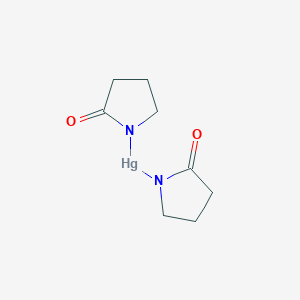
bis(2-oxopyrrolidin-1-yl)mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-oxopyrrolidin-1-yl)mercury: is an organomercury compound characterized by the presence of two 2-oxopyrrolidin-1-yl groups attached to a central mercury atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-oxopyrrolidin-1-yl)mercury typically involves the reaction of mercury(II) acetate with 2-oxopyrrolidine. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
Hg(OAc)2+2C4H6NO2→Hg(C4H6NO2)2+2HOAc
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: Bis(2-oxopyrrolidin-1-yl)mercury can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The 2-oxopyrrolidin-1-yl groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve nucleophiles such as halides or thiols.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) oxide, while substitution reactions can produce various organomercury compounds.
Wissenschaftliche Forschungsanwendungen
Bis(2-oxopyrrolidin-1-yl)mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications in biochemistry.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It may be used in the production of specialized materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism by which bis(2-oxopyrrolidin-1-yl)mercury exerts its effects involves the interaction of the mercury center with various molecular targets. The mercury atom can form strong bonds with sulfur-containing groups in proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways and is a key area of study in toxicology and pharmacology.
Vergleich Mit ähnlichen Verbindungen
Mercury(II) acetate: A precursor in the synthesis of bis(2-oxopyrrolidin-1-yl)mercury.
Phenylmercury acetate: Another organomercury compound with different substituents.
Dimethylmercury: A highly toxic organomercury compound with two methyl groups attached to the mercury atom.
Uniqueness: this compound is unique due to the presence of the 2-oxopyrrolidin-1-yl groups, which confer specific chemical properties and reactivity
Eigenschaften
CAS-Nummer |
10136-69-3 |
|---|---|
Molekularformel |
C8H12HgN2O2 |
Molekulargewicht |
368.79 g/mol |
IUPAC-Name |
bis(2-oxopyrrolidin-1-yl)mercury |
InChI |
InChI=1S/2C4H7NO.Hg/c2*6-4-2-1-3-5-4;/h2*1-3H2,(H,5,6);/q;;+2/p-2 |
InChI-Schlüssel |
RPYXICAPRZSHMA-UHFFFAOYSA-L |
Kanonische SMILES |
C1CC(=O)N(C1)[Hg]N2CCCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-methoxyphenyl)-N-[(E)-(4-{(E)-[(2-methoxyphenyl)imino]methyl}phenyl)methylidene]amine](/img/structure/B15077007.png)
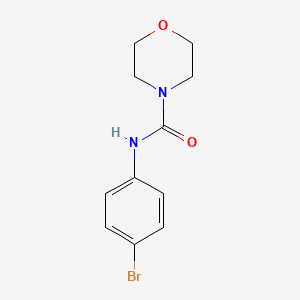
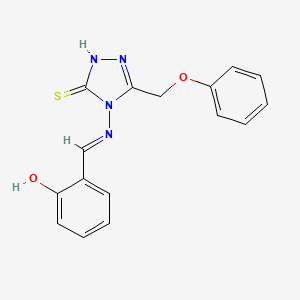
![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B15077026.png)
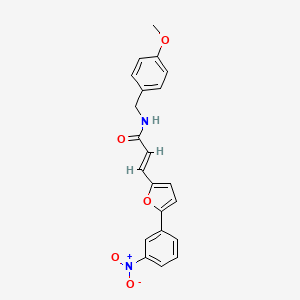
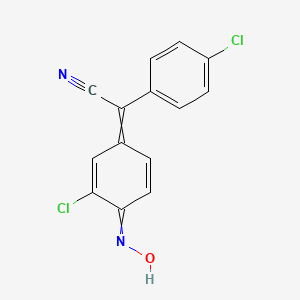
![4-{(E)-[2-(1H-benzimidazol-5-ylcarbonyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B15077046.png)
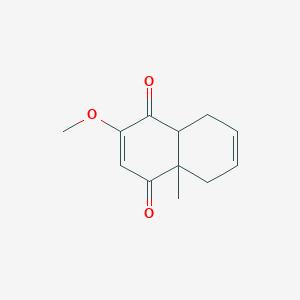
![4-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)-2-(3-nitrophenyl)-2,3-dihydrobenzo[b][1,4]thiazepine](/img/structure/B15077066.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-5-[4-(3-methylbutoxy)phenyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B15077069.png)
![Methyl 2-[(2-phenylacetyl)amino]propanoate](/img/structure/B15077071.png)

